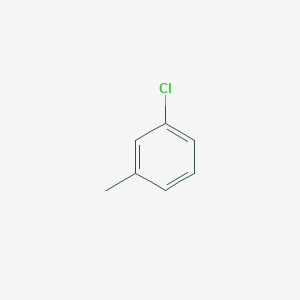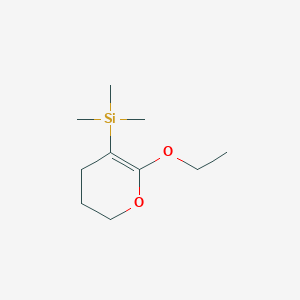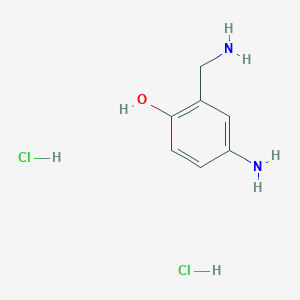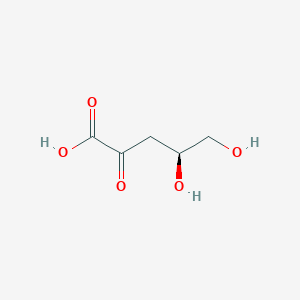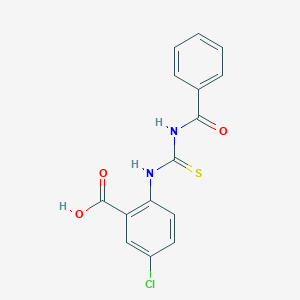
2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid, also known as BCTA, is a chemical compound that has been widely studied for its potential applications in scientific research. BCTA is a member of the thioamide family of compounds, which have been shown to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In
Applications De Recherche Scientifique
2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid has also been studied for its potential antiviral properties. It has been shown to inhibit the replication of several viruses, including influenza virus and herpes simplex virus. Additionally, 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to changes in gene expression patterns that can result in the inhibition of cancer cell growth and the induction of apoptosis.
2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the immune response and inflammation. By inhibiting NF-κB activation, 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid can reduce inflammation and potentially prevent the development of inflammatory diseases.
Biochemical and Physiological Effects:
2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid has been shown to have a range of biochemical and physiological effects. In addition to its antitumor, antiviral, and anti-inflammatory effects, 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid has been shown to induce autophagy, a process by which cells degrade and recycle their own components. This process can play a role in the prevention of cancer and other diseases.
2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid has also been shown to affect the metabolism of certain drugs. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. This inhibition can lead to increased blood levels of certain drugs, potentially increasing their efficacy or toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid in lab experiments is its relatively low toxicity. 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid has been shown to have low toxicity in vitro and in vivo, making it a potentially safe candidate for further research.
However, one limitation of using 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid in lab experiments is its limited solubility in water. This can make it difficult to administer to cells or animals in a consistent and effective manner. Additionally, 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid has a relatively short half-life in vivo, which can limit its efficacy as a therapeutic agent.
Orientations Futures
There are several potential future directions for research on 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid. One area of interest is in the development of 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid-based therapies for cancer and other diseases. Researchers are exploring ways to improve the solubility and stability of 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid, as well as ways to target it specifically to cancer cells.
Another potential future direction is in the study of 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid's effects on the immune system. Recent research has suggested that 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid may have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases such as multiple sclerosis.
Overall, 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid is a promising compound with a range of potential applications in scientific research. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid involves the reaction of 2-aminobenzoic acid with benzoyl isothiocyanate and 5-chloro-2-nitrobenzoic acid in the presence of a base catalyst. The resulting product is then reduced with sodium dithionite to yield 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid. This synthesis method has been optimized to produce high yields of pure 2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid with minimal impurities.
Propriétés
Numéro CAS |
131357-72-7 |
|---|---|
Nom du produit |
2-(Benzoylcarbamothioylamino)-5-chlorobenzoic acid |
Formule moléculaire |
C15H11ClN2O3S |
Poids moléculaire |
334.8 g/mol |
Nom IUPAC |
2-(benzoylcarbamothioylamino)-5-chlorobenzoic acid |
InChI |
InChI=1S/C15H11ClN2O3S/c16-10-6-7-12(11(8-10)14(20)21)17-15(22)18-13(19)9-4-2-1-3-5-9/h1-8H,(H,20,21)(H2,17,18,19,22) |
Clé InChI |
WEKOGYDQDWZCAD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




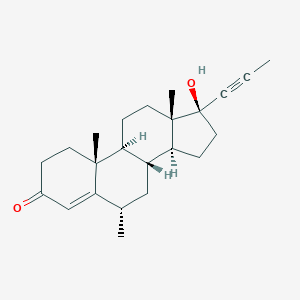
![N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine](/img/structure/B144798.png)

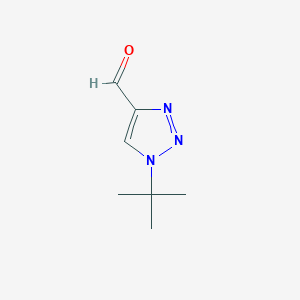
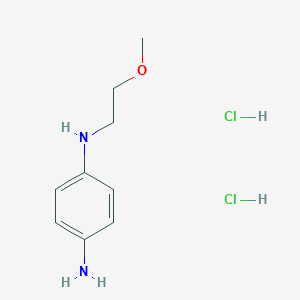
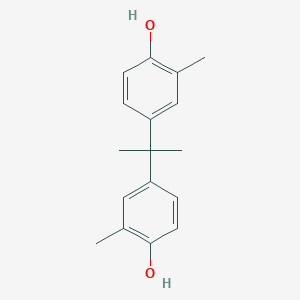
![1-[(2R)-2-Ethynylazepan-1-yl]ethanone](/img/structure/B144804.png)
